1H-benzimidazole-1,2-diamine
Overview
Description
1H-Benzimidazole-1,2-diamine, also known as 1,2-diaminobenzimidazole, is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with two amino groups attached at the 1 and 2 positions of the imidazole ring. This compound is of significant interest due to its diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
1H-Benzimidazole-1,2-diamine, a derivative of benzimidazole, is known to have a wide range of bioactivities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through non-covalent interactions, forming complexes that can inhibit the function of the target . In the case of human topoisomerase I, the complex formation can inhibit the enzyme’s ability to relax supercoiled DNA, thereby interfering with DNA replication and transcription .
Biochemical Pathways
Given its potential interaction with human topoisomerase i, it can be inferred that the compound may affect pathways related to dna replication and transcription
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability
Result of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . In the context of anticancer activity, these compounds can cause cell cycle arrest, leading to the inhibition of cancer cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1,2-diamine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions. Another method includes the cyclization of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The process often includes the use of solvents such as ethanol or methanol to facilitate the reaction and improve product isolation .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of different substituted benzimidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
1H-Benzimidazole-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry: The compound is used in the production of dyes, polymers, and other industrial materials.
Comparison with Similar Compounds
Benzimidazole: The parent compound, lacking the amino groups at the 1 and 2 positions.
2-Aminobenzimidazole: A similar compound with a single amino group at the 2 position.
1,2,4-Triazole: Another heterocyclic compound with similar structural features but different chemical properties.
Uniqueness: 1H-Benzimidazole-1,2-diamine is unique due to the presence of two amino groups, which enhance its reactivity and allow for the formation of a wide range of derivatives. This structural feature also contributes to its diverse biological activities and applications in various fields .
Properties
IUPAC Name |
benzimidazole-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-7-10-5-3-1-2-4-6(5)11(7)9/h1-4H,9H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVWRXBVNNXNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50330627 | |
Record name | 1H-benzimidazole-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29540-87-2 | |
Record name | Benzimidazole-1,2-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29540-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-benzimidazole-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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